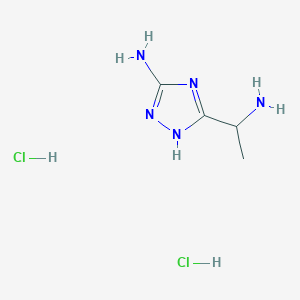
(R)-2-(4-chloro-3-nitrophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(4-chloro-3-nitrophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a chlorine atom and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Epoxidation of Alkenes: : One common method to synthesize ®-2-(4-chloro-3-nitrophenyl)oxirane involves the epoxidation of an alkene precursor. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature and yields the desired epoxide with high stereoselectivity.
-
Halogenation and Nitration: : Another approach involves the halogenation and nitration of a phenyl ring followed by epoxidation. For instance, starting from a phenyl ring, chlorination can be performed using chlorine gas or sodium hypochlorite, followed by nitration using a mixture of concentrated nitric and sulfuric acids. The resulting intermediate can then be subjected to epoxidation.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-chloro-3-nitrophenyl)oxirane may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the epoxidation process, providing higher yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : ®-2-(4-chloro-3-nitrophenyl)oxirane can undergo oxidation reactions, leading to the formation of diols or other oxidized products. Common oxidizing agents include hydrogen peroxide and osmium tetroxide.
-
Reduction: : The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
-
Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives. This reaction typically requires a base such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide, room temperature to mild heating.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, room temperature to mild heating.
Substitution: Amines or thiols, sodium hydroxide or potassium carbonate, room temperature to mild heating.
Major Products Formed
Oxidation: Diols, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-2-(4-chloro-3-nitrophenyl)oxirane serves as a valuable intermediate for the preparation of more complex molecules
Biology
The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving epoxide hydrolases. These enzymes catalyze the hydrolysis of epoxides to diols, and studying their activity with ®-2-(4-chloro-3-nitrophenyl)oxirane can provide insights into their mechanisms and potential inhibitors.
Medicine
In medicinal chemistry, derivatives of ®-2-(4-chloro-3-nitrophenyl)oxirane may exhibit biological activity, such as antimicrobial or anticancer properties. Research into these derivatives can lead to the development of new therapeutic agents.
Industry
The compound can be used in the production of polymers and resins, where its epoxide group can undergo polymerization reactions. This makes it useful in the manufacture of coatings, adhesives, and other materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-(4-bromo-3-nitrophenyl)oxirane: Similar structure with a bromine atom instead of chlorine.
®-2-(4-chloro-3-methylphenyl)oxirane: Similar structure with a methyl group instead of a nitro group.
®-2-(4-chloro-3-nitrophenyl)propane: Similar structure with a propane chain instead of an oxirane ring.
Uniqueness
®-2-(4-chloro-3-nitrophenyl)oxirane is unique due to the combination of its epoxide ring and the specific substitution pattern on the phenyl ring. This combination imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
Propriétés
Formule moléculaire |
C8H6ClNO3 |
|---|---|
Poids moléculaire |
199.59 g/mol |
Nom IUPAC |
(2R)-2-(4-chloro-3-nitrophenyl)oxirane |
InChI |
InChI=1S/C8H6ClNO3/c9-6-2-1-5(8-4-13-8)3-7(6)10(11)12/h1-3,8H,4H2/t8-/m0/s1 |
Clé InChI |
QTCXBIQITGJONH-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1C(O1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


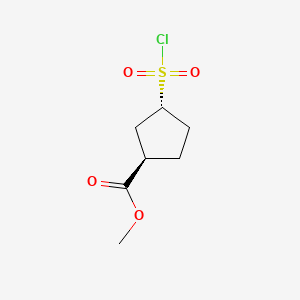


![rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine-4-carboxamide,trans](/img/structure/B13574051.png)
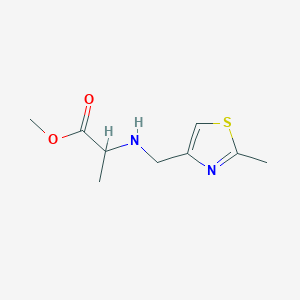
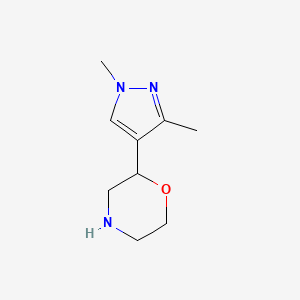


![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
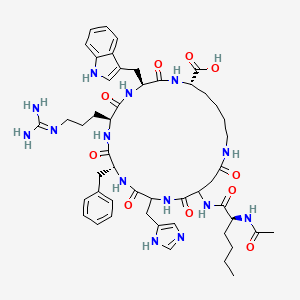

![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
